
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2,3-dichloroacetophenone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or catalysts to ensure enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, under high-pressure hydrogenation conditions to achieve high yields and enantioselectivity. The choice of solvent, temperature, and pressure are critical parameters that influence the efficiency and selectivity of the industrial synthesis.
化学反応の分析
Types of Reactions
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: 2,3-dichloroacetophenone or 2,3-dichlorobenzaldehyde.
Reduction: 2,3-dichlorophenylethylamine or 2,3-dichlorophenylethanol.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol
- 1-(2,3-Dichlorophenyl)ethan-1-ol
- 2,3-Dichlorophenylethylamine
Uniqueness
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1S) configuration can lead to different interactions with chiral environments in biological systems, making it a valuable compound for enantioselective synthesis and drug development.
特性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC名 |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChIキー |
VLSXVFMMYPAJSR-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CN)O |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
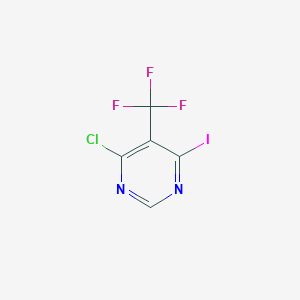
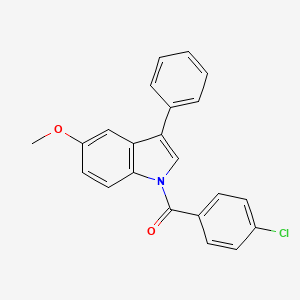
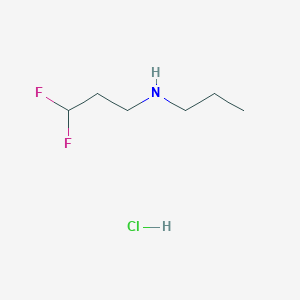

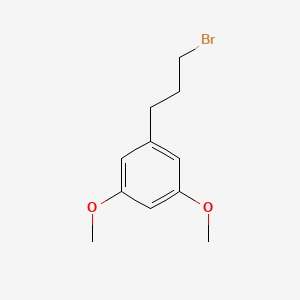
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)

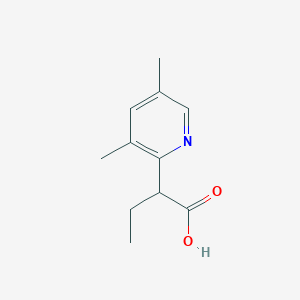
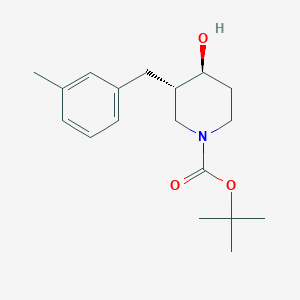
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
